Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate
Description
Properties
Molecular Formula |
C9H9N3O3 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
ethyl 4-oxo-1,7-dihydropyrrolo[2,3-c]pyridazine-3-carboxylate |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-7(13)5-3-4-10-8(5)12-11-6/h3-4H,2H2,1H3,(H2,10,12,13) |
InChI Key |
VAJWSZRDGIUYSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C(C1=O)C=CN2 |
Origin of Product |
United States |
Preparation Methods
Cyclization via Pyrrole and Acyl Precursors
- The typical synthetic approach involves reacting pyrrole derivatives with acyl(bromo)acetylenes to form 2-(acylethynyl)pyrroles.
- This intermediate undergoes addition with propargylamine followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) to form the pyrrolo[2,3-C]pyridazine core.
- This method benefits from mild conditions and good yields, often facilitated by microwave-assisted cyclocondensation under solvent-free conditions, which significantly reduces reaction time (to 4–6 minutes) and improves yield (up to 72% in analogs).
Nucleophilic Substitution and Functional Group Transformations
- Starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine or related intermediates, nucleophilic substitution reactions with ethyl 2-(4-aminophenyl)acetate or similar amines yield key intermediates.
- Subsequent base hydrolysis converts ester groups to carboxylic acids.
- Coupling reactions using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable the formation of amide bonds with substituted anilines or other amines, tailoring the final compound's properties.
Protection, Halogenation, and Suzuki-Miyaura Coupling
- Protection of the N-7 position of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine followed by iodination yields 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.
- This intermediate undergoes nucleophilic substitution and subsequent Suzuki-Miyaura coupling with various boronic acids to diversify the aromatic substitution pattern.
- Hydrolysis and further coupling reactions finalize the synthesis of target derivatives.
Ultrasound-Assisted Green Synthesis
- An alternative green synthetic approach involves ultrasound irradiation to promote the condensation of arylglyoxals with β-dicarbonyl compounds and ammonium acetate in water.
- This method yields pyrrole and pyridazine derivatives rapidly (within minutes) and in high yields without the need for organic solvents or harsh conditions.
- The reaction is monitored by TLC, and products are isolated by simple filtration, highlighting the method’s simplicity and environmental friendliness.
- Data Table: Summary of Key Synthetic Steps and Conditions
| Step | Reaction Type | Starting Material(s) | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclization | Pyrrole + Acyl(bromo)acetylene | Propargylamine, Cs2CO3, DMSO | Microwave-assisted, solvent-free | Up to 72 | Rapid reaction, high yield |
| 2 | Nucleophilic substitution | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine + ethyl 2-(4-aminophenyl)acetate | Base hydrolysis, EDC coupling | Room temp to reflux | Moderate to high | Intermediate formation and amide coupling |
| 3 | Protection and halogenation | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Protecting group agents, Iodination reagents | Standard lab conditions | Not specified | Enables further functionalization |
| 4 | Suzuki-Miyaura coupling | Iodinated intermediate + Boronic acids | Pd catalyst, base | Reflux in suitable solvent | Not specified | Diversifies substitution pattern |
| 5 | Ultrasound-assisted condensation | Arylglyoxals + β-dicarbonyl + NH4OAc | Ultrasound irradiation | Water, room temperature | High | Green method, short reaction time |
- Microwave-assisted cyclocondensation significantly improves the efficiency of pyrrolo[2,3-C]pyridazine synthesis by reducing reaction times from hours to minutes while maintaining or improving yields.
- Carbodiimide-mediated coupling (EDC) is effective for introducing diverse amide substituents, allowing structural modifications that influence biological activity.
- Protection and halogenation steps are critical for enabling further functionalization via palladium-catalyzed cross-coupling reactions, expanding the chemical diversity of derivatives.
- Ultrasound-assisted green synthesis offers a sustainable alternative with minimal environmental impact and operational simplicity, suitable for rapid synthesis of pyrrole and pyridazine derivatives.
- The choice of solvent, temperature, and reaction time directly affects yield and purity, with ethanol, pyridine, and DMSO commonly employed as solvents in different steps.
The preparation of Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate involves a combination of cyclization, nucleophilic substitution, coupling, and functional group transformations. Advanced techniques such as microwave-assisted synthesis and ultrasound-promoted reactions have enhanced the efficiency and sustainability of these processes. The use of protecting groups and palladium-catalyzed cross-coupling further expands the scope of derivatives accessible from this scaffold. These methods collectively provide a robust, versatile, and scalable framework for synthesizing this biologically significant compound with high purity and yield.
Chemical Reactions Analysis
Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrrolopyridazine ring.
Scientific Research Applications
Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate has demonstrated various biological activities that make it a candidate for further research:
- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. Its structural features contribute to its ability to disrupt microbial cell function, making it a potential agent for developing new antibiotics.
- Anticancer Activity : Preliminary research indicates that this compound may inhibit the proliferation of cancer cells. This effect is attributed to its ability to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.
- Anti-inflammatory Effects : The compound has been reported to reduce inflammation in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Testing
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition zone compared to control groups, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Research
In a collaborative study published in the Journal of Medicinal Chemistry, this compound was tested on several cancer cell lines. The compound showed significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating promising therapeutic potential.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can prevent their activity, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
(a) Ethyl 5-Hydroxy-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (12)
- Core Structure : Pyrazolo[4,3-c]pyridine (vs. pyrrolo[2,3-C]pyridazine in the target compound).
- Substituents : 5-hydroxy, 3-oxo, 2-phenyl, and 7-ethyl ester groups.
- Physical Properties : High melting point (290–294°C) due to hydrogen bonding from the hydroxy group. Yield: 82% via Procedure A .
- Spectroscopy : HRMS confirmed molecular formula (C23H18N6O3) with high accuracy .
(b) Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f)
- Core Structure : Pyrazolo[4,3-c]pyridine.
- Substituents: 3-oxo, 2-phenyl, 5-(quinolin-3-yl), and 7-ethyl ester.
- Physical Properties : Melting point 248–251°C; yield: 84% .
- Analytical Data : Elemental analysis (C24H18N4O3) matches calculated values (C 70.23%, N 13.65%) .
(c) Ethyl 4-chloro-7-azaindole-3-carboxylate
- Core Structure : Pyrrolo[2,3-b]pyridine (7-azaindole).
- Substituents : 4-chloro and 3-ethyl ester.
- Relevance : Chloro substituents enhance electrophilicity for cross-coupling reactions. LogP: ~2.07 (estimated for similar compounds) .
(d) 6-(6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridazine-3-carboxylic Acid (122f)
- Core Structure : Pyrrolo[2,3-c]pyridine fused with pyridazine.
- Substituents : 6-methyl, 7-oxo, and 3-carboxylic acid.
- Synthesis : Hydrolysis of methyl ester using LiOH·H2O (52% yield). MS (ESI): m/z 271.05 (calc. 271.08) .
Comparative Analysis of Key Features
Table 1: Structural and Functional Comparisons
*Estimated based on hydroxy group’s polarity.
Substituent Effects on Reactivity and Bioactivity
- Hydroxy Groups : Compounds with hydroxy substituents (e.g., Compound 12) exhibit higher melting points due to intermolecular hydrogen bonding . This may enhance solubility but reduce membrane permeability.
- Chloro vs. Hydroxy : Chloro substituents (e.g., in ) improve electrophilicity for Suzuki couplings, whereas hydroxy groups may limit reactivity but increase hydrogen-bonding interactions in target binding .
- Ester vs. Carboxylic Acid : Ethyl esters (e.g., Compound 7f) are typically prodrug forms, while carboxylic acids (e.g., Compound 122f) are bioactive but may require hydrolysis for activation .
Biological Activity
Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique pyrrolo-pyridazine structure characterized by a carboxylate group and a hydroxyl group. Its molecular formula is with a molecular weight of approximately 207.19 g/mol. The presence of these functional groups contributes to its chemical reactivity and biological activity.
The compound exhibits notable biological activities primarily through the inhibition of specific kinases such as LIMK (LIM domain kinase) and ROCK (Rho-associated protein kinase). These kinases play crucial roles in various cellular processes including:
- Cell Growth: Inhibition can lead to reduced proliferation of cancer cells.
- Cell Migration: Affects metastasis in cancer.
- Apoptosis: Can induce programmed cell death in tumor cells.
Additionally, it has been suggested that this compound may modulate inflammatory responses and provide neuroprotective effects, indicating its potential in treating neurodegenerative diseases.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cell lines. The findings indicate:
- Human Adenocarcinoma Cell Lines: The compound demonstrated dose-dependent cytotoxicity against colon (LoVo), ovary (SK-OV-3), and breast (MCF-7) adenocarcinoma cell lines. The highest anti-tumor activity was observed at specific concentrations, showing promise as an anticancer agent .
Comparison with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 7H-pyrrolo[2,3-C]pyridazine-3-carboxylate | C₉H₈N₄O₂ | Lacks hydroxyl group; different alkyl substitution |
| 4-Hydroxy-7H-pyrrolo[2,3-C]pyridazine-6-carboxylic acid | C₉H₈N₄O₃ | Hydroxyl group at different position; no ethyl group |
| 4-Amino-7H-pyrrolo[2,3-C]pyridazine-3-carboxylic acid | C₉H₈N₄O₂ | Contains amino group; different biological activity |
This table illustrates that the specific combination of functional groups in this compound enhances its biological activity compared to similar compounds.
Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
- Inhibition of Kinases: this compound effectively inhibits LIMK and ROCK kinases, which are implicated in cancer progression and inflammation.
- Antitumor Activity: In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent for cancer treatment .
- Neuroprotective Effects: Preliminary studies indicate that it may also have protective effects on neuronal cells, which could be beneficial in treating neurodegenerative disorders.
Case Studies
Several case studies have been documented regarding the use of this compound:
- Cytotoxicity in Cancer Research: A study involving multiple human cancer cell lines demonstrated that this compound could significantly reduce cell viability in a dose-dependent manner. The results were comparable to established chemotherapeutic agents like cisplatin and doxorubicin .
- Inflammatory Response Modulation: Another study indicated that this compound could modulate inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
